Clorhidrato de (3S)-3-amino-3-ciclopropilpropanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

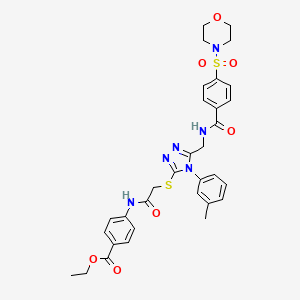

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a complex organic compound. It likely contains an ethyl group, a cyclopropyl group, and an amino group attached to a propanoate backbone. The presence of the hydrochloride indicates that it is a salt form of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including esterification, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of such compounds typically involves various functional groups attached to a carbon backbone. The 3D structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Ethers, which this compound may contain, commonly undergo cleavage of the C–O bond when exposed to strong acids . Other reactions would depend on the specific functional groups present in the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Estrategias de bioconjugación y entrecruzamiento

El clorhidrato de (3S)-3-amino-3-ciclopropilpropanoato de etilo se ha utilizado en estrategias de entrecruzamiento covalente. Específicamente, se desarrolló un enfoque adaptado basado en el método convencional de clorhidrato de 1-etil-3-(3-dimetilaminopropil) carbodiimida (EDC) para formar un ADN monocatenario (ssDNA) fosforamidado covalentemente unido . Esta estrategia demuestra estabilidad y fosforamidación exclusiva en el fosfato 5′ del ssDNA.

Recubrimientos de membrana barrera en sistemas multiparticulados

La etilcelulosa (EC), un éter de celulosa, se utiliza comúnmente para el recubrimiento de membrana barrera de multiparticulados en aplicaciones de liberación modificada. EC proporciona estabilidad en condiciones fisiológicas y de almacenamiento, lo que lo hace ideal para este propósito. El grado de sustitución, el grado de viscosidad y los sistemas de solventes utilizados durante el proceso de recubrimiento influyen en las propiedades de la película resultante. Los multiparticulados recubiertos con EC se llenan en cápsulas o se comprimen como formas de dosificación de tabletas .

Agroquímicos e insecticidas

Además de las aplicaciones farmacéuticas y químicas, el this compound se utiliza en la producción de agroquímicos e insecticidas .

Micro/nanocapsulas para liberación controlada

Se han sintetizado micro/nanocapsulas de etilcelulosa, que contienen aceite de linaza como material central. Estas cápsulas se pueden utilizar para aplicaciones de liberación controlada. La distribución del tamaño de las cápsulas es un factor importante que afecta las características de liberación del fármaco .

Síntesis de derivados de piperidina

El clorhidrato de (3S,4R)-4-amino-3-metoxipiperidina-1-carboxilato de etilo es un derivado de piperidina sintetizado a través de una reacción multicomponente (MCR). Aunque no se informó el rendimiento, este compuesto representa un área de investigación interesante .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETRDBGBHBURIS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2595634.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)

![3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2595644.png)

![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)

![1,1-Diethyl-3-[1-(2-ethylbutanoyl)piperidin-4-yl]urea](/img/structure/B2595649.png)

![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)